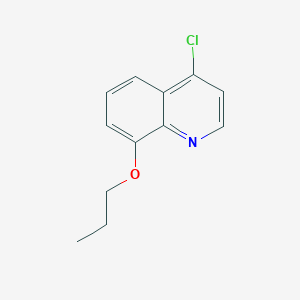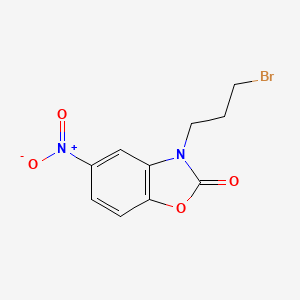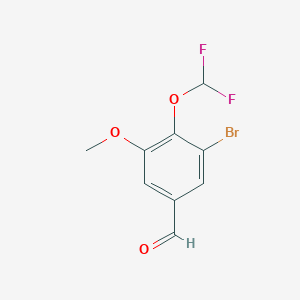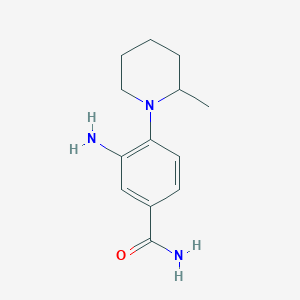
4-Chloro-8-propoxyquinoline
Übersicht
Beschreibung
4-Chloro-8-propoxyquinoline, also known as CPQ, is a heterocyclic compound that belongs to the quinoline family. It has a molecular formula of C12H12ClNO and a molecular weight of 221.68 g/mol .
Synthesis Analysis
The synthesis of 4-Chloro-8-propoxyquinoline and its derivatives involves various methods. One of the common methods is the metal-assisted, metal-free, organo-catalytic, photoxidative routes to achieve the synthesis of functionalized or fused 4-quinolones . Another method involves the reaction of 8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde .Molecular Structure Analysis
The structural and spectroscopic characteristics of the synthesized structurally novel compound 4-chloro-8-propoxyquinoline have been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .Chemical Reactions Analysis
4-Chloro-8-propoxyquinoline undergoes various nucleophilic substitution reactions. For instance, it reacts with certain thiols to form 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-Chloro-8-propoxyquinoline has shown promise in anticancer research due to its ability to interfere with cellular processes that are pivotal in cancer development and progression. The quinoline nucleus is a common feature in many anticancer drugs, such as topotecan and camptothecin, which suggests that derivatives like 4-Chloro-8-propoxyquinoline could be engineered to target specific cancer pathways .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives make them valuable in the development of new antibiotics. 4-Chloro-8-propoxyquinoline could potentially be utilized to create novel antibacterial agents, especially in the fight against drug-resistant strains .
Antimalarial Potential
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The structural modification of quinolines, including 4-Chloro-8-propoxyquinoline, is an ongoing area of research aimed at developing more effective and less toxic antimalarial agents .
Anti-Tuberculosis (TB) Agents
Given the rise of multi-drug-resistant TB, there is a need for new therapeutic agents. Quinoline derivatives have shown potential in this area, and 4-Chloro-8-propoxyquinoline could contribute to the synthesis of new anti-TB drugs .
Anti-Inflammatory Properties
The anti-inflammatory effects of quinoline derivatives are another area of interest. These compounds can modulate inflammatory pathways, suggesting that 4-Chloro-8-propoxyquinoline might be used in the treatment of chronic inflammatory diseases .
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating this damage. 4-Chloro-8-propoxyquinoline could be explored for its antioxidant capacity, potentially leading to applications in neurodegenerative disease research or in the management of oxidative stress-related conditions .
Anti-SARS-CoV-2 Activity
The recent pandemic has spurred interest in finding compounds that can combat SARS-CoV-2. Quinoline derivatives have been investigated for their potential anti-COVID-19 activity, and 4-Chloro-8-propoxyquinoline may offer a scaffold for developing compounds that can inhibit the virus .
Cardiovascular Therapeutics
Cardiovascular diseases remain a leading cause of death globally. Quinoline derivatives have been studied for their cardiovascular effects, which include the modulation of heart rate and blood pressure. Research into 4-Chloro-8-propoxyquinoline could lead to new treatments for heart disease .
Eigenschaften
IUPAC Name |
4-chloro-8-propoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-15-11-5-3-4-9-10(13)6-7-14-12(9)11/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMIVOMBONZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-propoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1371032.png)

![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)


![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)



![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)